molecular formula C21H27NO B1668004 Benproperine CAS No. 2156-27-6

Benproperine

カタログ番号: B1668004
CAS番号: 2156-27-6
分子量: 309.4 g/mol
InChIキー: JTUQXGZRVLWBCR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ベンプロペリンは、麻薬性ではない強力な鎮咳薬(咳止め薬)です。化学的には、1-[1-メチル-2-(2-ベンジルフェノキシ)エチル]ピペリジンとして知られています。この化合物は、中枢と末梢の両方に作用するため、急性気管支炎や様々な種類の咳の治療に臨床現場で広く使用されています。リン酸塩またはパモエート塩の形で入手でき、作用発現が早く、効果が持続することが知られています。

準備方法

合成経路と反応条件

ベンプロペリンの合成は、一般的に以下の手順を伴います。

工業的製造方法

ベンプロペリンの工業的製造は、同様の合成経路に従いますが、より大規模で行われ、通常は収量と純度を最大限に高めるために最適化された反応条件が用いられます。プロセスには、一般的に以下が含まれます。

    反応最適化: 温度、溶媒、触媒濃度を調整して反応効率を高めます。

    精製: 再結晶やクロマトグラフィーなどの技術を用いて、高純度のベンプロペリンを得ます。

化学反応の分析

Metabolic Reactions in Humans

Benproperine undergoes hepatic metabolism via hydroxylation and glucuronidation (Figure 2) .

2.1. Hydroxylation

  • Site : Piperidine ring (positions 3 and 4).

  • Enzymes : Cytochrome P450 isoforms (unspecified).

  • Products :

    • M1 : 1-[1-Methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-4-piperidinol (m/z 326) .

    • M2 : 1-[1-Methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-3-piperidinol (m/z 326) .

Characterization

  • NMR and LC/MS/MS confirmed structures .

  • Antitussive Activity : Hydroxylated metabolites (M1, M2) showed no significant cough suppression in guinea pigs .

2.2. Glucuronidation

  • Enzymes : UDP-glucuronosyltransferases (UGTs).

  • Products :

    • M3 : Glucuronide of M1 (m/z 502) .

    • M4 : Glucuronide of M2 (m/z 502) .

Key Observations

  • Glucuronides dominate urinary excretion (>80% of metabolites) .

  • Efflux transporters (e.g., MRP2) facilitate biliary and renal elimination .

Stereochemical Modifications

This compound exists as a racemic mixture (R and S enantiomers). Stereoselective synthesis and activity differences have been explored :

Synthesis of Enantiomers

  • S-Benproperine : React 2-benzylphenol with S-propylene oxide, followed by piperidine fusion .

  • R-Benproperine : Use R-propylene oxide in the same pathway .

Biological Impact

ParameterS-BenproperineR-Benproperine
ARPC2 Binding AffinityK<sub>D</sub> = 1.12 µMNo specific binding
Metastasis InhibitionIC<sub>50</sub> = 8 µMInactive
Actin PolymerizationSuppressedNo effect

Data from SPR, CETSA, and DARTS assays .

Phosphate Derivative Formation

This compound phosphate (BPP) is synthesized via protonation with phosphoric acid:

  • Reaction : this compound + H<sub>3</sub>PO<sub>4</sub> → BPP .

  • Application : Enhances solubility for oral administration .

Anticancer Mechanism

  • Induces autophagy arrest in pancreatic cancer cells via AMPK/mTOR pathway .

  • Disrupts RAB11A-mediated autophagosome-lysosome fusion .

Degradation Pathways

Limited data exist, but accelerated stability studies suggest:

  • Hydrolysis : Labile under acidic conditions (pH < 3).

  • Oxidation : Susceptible to peroxide-mediated degradation at C-2 position .

科学的研究の応用

Anticancer Properties

Mechanisms of Action

  • Autophagy Induction : Research indicates that benproperine phosphate (BPP) can induce autophagy-mediated cell death in pancreatic cancer cells. It activates the AMPK/mTOR pathway and disrupts the fusion of autophagosomes with lysosomes, leading to excessive autophagosome accumulation. This mechanism suggests that BPP could serve as a potent anti-cancer agent by inducing lethal autophagy arrest in cancer cells .
  • Inhibition of Cancer Cell Migration : this compound has been identified as an inhibitor of cancer cell migration through its interaction with actin-related protein 2/3 complex subunit 2 (ARPC2). By binding to ARPC2, this compound disrupts actin polymerization and lamellipodial structure formation, which are critical for cancer cell movement and metastasis .
  • Stereoisomer Activity : The stereoisomer S-Benproperine exhibits stronger anti-invasive effects compared to its counterpart R-Benproperine. Studies show that S-Benproperine significantly inhibits cancer cell migration and invasion more effectively than the racemic mixture of this compound .

Data Table: Summary of this compound's Anticancer Applications

Application AreaMechanism of ActionReference
Autophagy InductionActivates AMPK/mTOR pathway; disrupts lysosomal fusion
Cell Migration InhibitionBinds to ARPC2; inhibits actin polymerization
Stereoisomer EfficacyS-Benproperine shows greater efficacy than R-Benproperine

Case Studies

  • Pancreatic Cancer Study : A study demonstrated that BPP inhibited pancreatic cancer cell growth both in vitro and in vivo. The results indicated significant growth inhibition linked to autophagy induction, suggesting a new therapeutic strategy for treating pancreatic cancer .
  • Metastasis Inhibition : Another investigation highlighted this compound's capacity to suppress metastasis in animal models by inhibiting cancer cell migration. This study established ARPC2 as a molecular target for this compound, providing insights into its potential application as an anti-metastatic therapy .
  • S-Benproperine Efficacy : Research focused on S-Benproperine revealed its superior ability to inhibit tumor metastasis compared to the conventional form of this compound. This finding underscores the importance of stereochemistry in enhancing therapeutic efficacy against cancer .

作用機序

ベンプロペリンは、中枢と末梢の両方の機序を組み合わせることで効果を発揮します。

    中枢作用: 脳幹の咳中枢を抑制し、咳反射を抑制します。

    末梢作用: 肺と胸膜からの感覚神経のインパルスを遮断し、咳反射の開始を防ぎます。 .

類似化合物との比較

ベンプロペリンは、コデインやデキストロメトルファンなどの他の鎮咳薬と比較されることが多いです。

    コデイン: コデインは麻薬であり、依存症になる可能性がありますが、ベンプロペリンは麻薬性ではなく、依存症のリスクが低いです。

    デキストロメトルファン: ベンプロペリンとデキストロメトルファンはどちらも麻薬性ではありませんが、ベンプロペリンの方が作用発現が早く、効果が持続します。

類似化合物のリスト

  • コデイン
  • デキストロメトルファン
  • ブタミレート
  • ノスカピン

ベンプロペリンは、その二重作用と麻薬性ではない性質により、依存症のリスクなしに咳を治療するための貴重な選択肢となっています。

生物活性

Benproperine, a compound primarily known for its antitussive properties, has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and its stereoisomers' roles in these processes.

Overview of this compound

This compound is chemically identified as 1-[1-(2-benzyl phenoxy)propan-2-yl]piperidine. Initially developed as a cough suppressant, recent studies have revealed its anticancer properties, particularly through the inhibition of cancer cell migration and invasion. The compound exists as a racemic mixture, with the S-stereoisomer (S-Benproperine) exhibiting more potent biological activity compared to its R counterpart.

Autophagy Induction

Research indicates that this compound phosphate (BPP), a derivative of this compound, can induce autophagy in pancreatic cancer cells. This process involves:

  • AMPK/mTOR Pathway Activation : BPP activates the AMPK/mTOR signaling pathway, leading to autophagy initiation.
  • Inhibition of Autophagosome-Lysosome Fusion : BPP disrupts the fusion between autophagosomes and lysosomes by downregulating Ras-related protein Rab-11A (RAB11A), resulting in an accumulation of autophagosomes and subsequent cell death in pancreatic cancer cells .

Inhibition of Cancer Cell Migration

S-Benproperine has been identified as a significant inhibitor of cancer cell migration by targeting actin-related protein complex subunit 2 (ARPC2). The biological activities observed include:

  • Inhibition of Metastasis : S-Benproperine effectively reduces the migration and invasion capabilities of various cancer cell lines, including colon and pancreatic cancer cells.
  • Direct Interaction with ARPC2 : Binding assays confirmed that S-Benproperine interacts directly with ARPC2, stabilizing it and preventing lamellipodia formation essential for cell motility .

In Vitro Studies

A series of experiments were conducted to evaluate the effects of this compound on different cancer cell lines:

Cell Line Treatment Effect Observed
Pancreatic CancerBPPDecreased cell viability (dose-dependent)
Colon CancerS-BenproperineInhibited migration and invasion
MelanomaS-BenproperineSignificant reduction in metastasis

In pancreatic cancer cells treated with BPP, significant growth inhibition was observed alongside increased LDH release, indicating cytotoxic effects .

In Vivo Studies

Animal models further validated the efficacy of S-Benproperine in inhibiting tumor metastasis. The results demonstrated that treatment with S-Benproperine led to reduced tumor size and lower incidence of metastasis compared to control groups .

Case Studies

  • Pancreatic Cancer Model : A study highlighted that BPP induced lethal autophagy arrest in pancreatic cancer cells, showcasing its potential as a therapeutic agent against this aggressive malignancy .
  • Colon Cancer Migration : Another investigation revealed that S-Benproperine significantly inhibited the migration of colon cancer cells at concentrations lower than those required for the racemic mixture, emphasizing its therapeutic potential in targeted cancer therapies .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for evaluating Benproperine’s antitussive mechanism in preclinical studies?

  • Methodological Answer: Use guinea pig cough reflex models induced by citric acid or capsaicin to quantify cough frequency . Include dose-response curves and control groups (e.g., codeine as a positive control). Validate results with in vitro assays (e.g., TRPV1 receptor binding studies) to isolate molecular targets . Ensure reproducibility by adhering to ARRIVE guidelines for animal studies .

Q. How should researchers design assays to assess this compound’s pharmacokinetic profile?

  • Methodological Answer: Conduct HPLC-MS/MS to measure plasma concentration-time curves in rodent models. Parameters include TmaxT_{\text{max}}, CmaxC_{\text{max}}, and elimination half-life. Cross-validate with in vitro metabolic stability assays using liver microsomes . Account for interspecies variability by comparing rodent and human CYP450 isoform activity .

Q. What statistical methods are recommended for analyzing dose-dependent efficacy data in this compound studies?

  • Methodological Answer: Apply ANOVA with post-hoc Tukey tests for multi-dose comparisons. Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50EC_{50} values. For small sample sizes, employ non-parametric tests (Mann-Whitney U) . Report effect sizes and confidence intervals to avoid Type I/II errors .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor affinity data and in vivo efficacy outcomes for this compound?

  • Methodological Answer: Perform mechanistic PK/PD modeling to integrate bioavailability, tissue penetration, and metabolite activity data . Use knockout animal models to isolate target pathways (e.g., TRPV1 vs. NMDA receptors) . Re-analyze raw datasets with Bayesian statistics to quantify uncertainty in conflicting results .

Q. What strategies optimize this compound’s synthetic protocol for reproducibility in academic labs?

  • Methodological Answer: Document reaction conditions (solvent purity, catalyst ratios) in detail, referencing Beilstein Journal guidelines . Use DOE (Design of Experiments) to identify critical parameters (e.g., temperature, pH). Validate purity via 1H NMR^1\text{H NMR} and HPLC-ELSD, reporting retention times and integration thresholds . Share synthetic protocols in open-access repositories (e.g., Zenodo) for peer verification.

Q. How do researchers validate this compound’s selectivity across related ion channels to minimize off-target effects?

  • Methodological Answer: Screen against a panel of recombinant channels (TRPA1, TRPV4, P2X3) using patch-clamp electrophysiology. Compare IC₅₀ values with literature data for similar compounds. Apply machine learning (e.g., Random Forest) to predict selectivity based on molecular descriptors . Confirm findings with ex vivo tracheal smooth muscle assays .

Q. Data Reporting and Ethical Compliance

Table 1: Key Parameters for Reporting this compound Studies

ParameterMethodologyReference
Synthetic YieldReport isolated yield, purity (≥95%)
Animal Model ComplianceARRIVE 2.0 checklist
Statistical Power≥80% with α=0.05
Spectroscopic DataFull 1H/13C^1\text{H/}^{13}\text{C} NMR

Table 2: Common Pitfalls in this compound Research

PitfallMitigation Strategy
Overlooking metabolite activityTest major metabolites in in vitro assays
Inadequate blindingUse double-blind protocols in animal studies
Poor reproducibilityShare raw data and code via Figshare/Synapse

特性

IUPAC Name

1-[1-(2-benzylphenoxy)propan-2-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUQXGZRVLWBCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862853
Record name Benproperine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2156-27-6
Record name Benproperine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2156-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benproperine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002156276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benproperine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13309
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benproperine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENPROPERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AA6IZ48YK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。